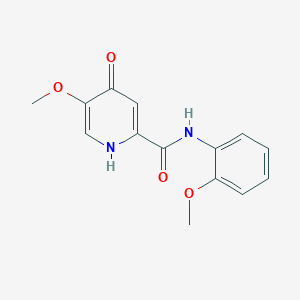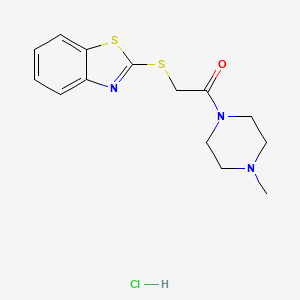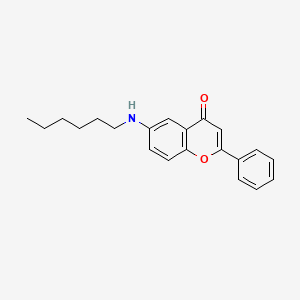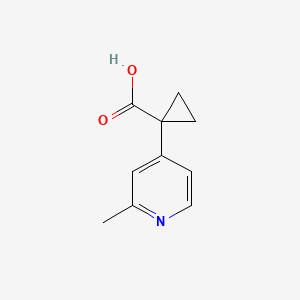
5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group attached to both the phenyl and pyridine rings, as well as a carboxamide group
Métodos De Preparación
The synthesis of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves metal-catalyzed reactions. One common synthetic route includes the use of transition metals such as iron, nickel, or ruthenium as catalysts . The reaction conditions often involve moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may employ similar catalytic processes but on a larger scale, ensuring higher yields and purity of the compound.
Análisis De Reacciones Químicas
5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, it shows promise as a candidate for the development of new therapeutic agents, particularly in the treatment of depression and other mood disorders . Industrial applications include its use in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine . This modulation occurs through the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of these neurotransmitters, thereby increasing their levels in the central nervous system .
Comparación Con Compuestos Similares
Similar compounds to 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide include other methoxy-substituted pyridine and phenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties
Propiedades
Fórmula molecular |
C14H14N2O4 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
5-methoxy-N-(2-methoxyphenyl)-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-19-12-6-4-3-5-9(12)16-14(18)10-7-11(17)13(20-2)8-15-10/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Clave InChI |
JMZRSMLGUHKQEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)


![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)
![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B12638539.png)

![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)


